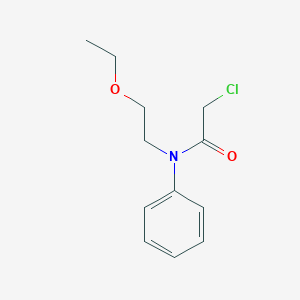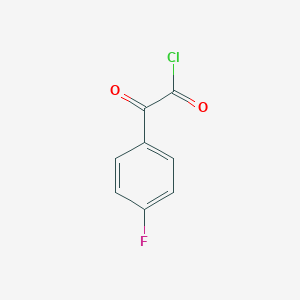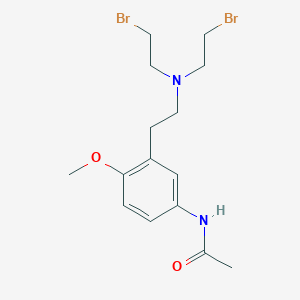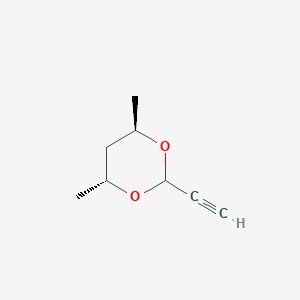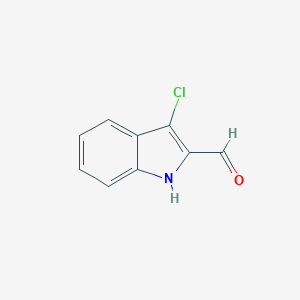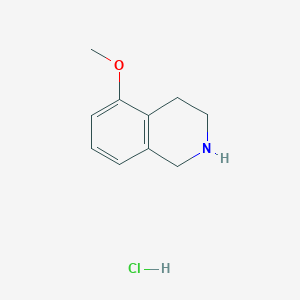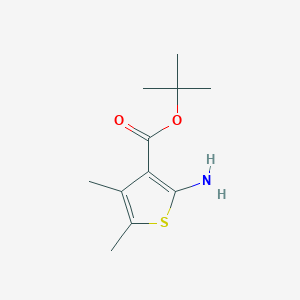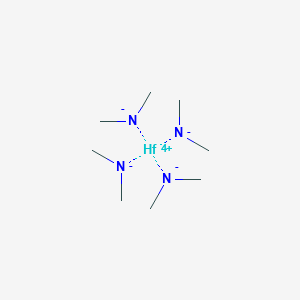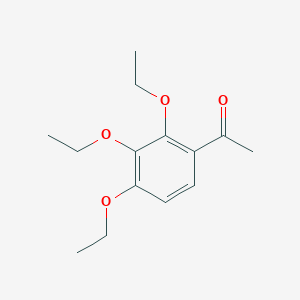
1-(2,3,4-Triethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4-Triethoxyphenyl)ethanone, also known as Tropinone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a ketone derivative of tropine and is commonly used as a precursor for the synthesis of various alkaloids. In
Wirkmechanismus
1-(2,3,4-Triethoxyphenyl)ethanone acts as a competitive inhibitor of acetylcholine esterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2,3,4-Triethoxyphenyl)ethanone increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory retention.
Biochemische Und Physiologische Effekte
1-(2,3,4-Triethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation, in the brain. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been shown to increase the levels of norepinephrine and serotonin, two neurotransmitters that are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,3,4-Triethoxyphenyl)ethanone in lab experiments is its versatility. It can be easily synthesized through several methods, and its derivatives can be used in various applications. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 1-(2,3,4-Triethoxyphenyl)ethanone is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3,4-Triethoxyphenyl)ethanone. One potential direction is the development of new synthesis methods for 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives. Another direction is the investigation of 1-(2,3,4-Triethoxyphenyl)ethanone's potential applications in medicinal chemistry, including the development of drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives.
Synthesemethoden
1-(2,3,4-Triethoxyphenyl)ethanone can be synthesized through several methods, including the Robinson annulation reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Robinson annulation reaction involves the reaction between an α,β-unsaturated ketone and an aldehyde, while the Mannich reaction involves the reaction between an aldehyde, an amine, and a ketone. The Pictet-Spengler reaction involves the reaction between an aminoalcohol and an aldehyde or ketone. These methods have been widely used to synthesize 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. It is commonly used as a precursor for the synthesis of various alkaloids, including cocaine, atropine, and scopolamine. 1-(2,3,4-Triethoxyphenyl)ethanone has also been studied for its potential applications in the synthesis of chiral compounds and as a catalyst in organic reactions. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been investigated for its potential applications in medicinal chemistry, including the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
100864-28-6 |
|---|---|
Produktname |
1-(2,3,4-Triethoxyphenyl)ethanone |
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-(2,3,4-triethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZQKHMJPSNYPQIV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |
Kanonische SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC |
Synonyme |
2' 3' 4'-TRIETHOXYACETOPHENONE 98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




